2,4-dibenzoyl-5-hydroxy-5-methyl-3-phenylcyclohexanone
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Overview
Description
2,4-dibenzoyl-5-hydroxy-5-methyl-3-phenylcyclohexanone is a complex organic compound . It is synthesized through a reaction of benzoylacetone with aromatic aldehydes under basic catalysis conditions .
Synthesis Analysis
The synthesis of this compound involves the reaction of benzoylacetone with aromatic aldehydes under basic catalysis conditions . This reaction leads to the formation of 3-aryl-2,4-dibenzoyl-5-hydroxy-5-methylcyclohexanones . The reaction of benzoylacetone with benzalacetone results in the formation of 2-benzoyl-5-hydroxy-5-methyl-3-phenylcyclohexanone .Molecular Structure Analysis
The molecular structure of this compound is complex. Based on spectral and X-ray structural data, the half-chair conformation of the cyclohexenyl ring and the pseudoequatorial orientation of all substituents, except for the pseudoaxial OH-group, are established .Chemical Reactions Analysis
The chemical reactions of this compound involve the reaction of benzoylacetone with aromatic aldehydes under basic catalysis conditions . This reaction leads to the formation of 3-aryl-2,4-dibenzoyl-5-hydroxy-5-methylcyclohexanones . The reaction of benzoylacetone with benzalacetone results in the formation of 2-benzoyl-5-hydroxy-5-methyl-3-phenylcyclohexanone .Properties
IUPAC Name |
2,4-dibenzoyl-5-hydroxy-5-methyl-3-phenylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O4/c1-27(31)17-21(28)23(25(29)19-13-7-3-8-14-19)22(18-11-5-2-6-12-18)24(27)26(30)20-15-9-4-10-16-20/h2-16,22-24,31H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSKBPPTQMCPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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